molecular formula C15H10N4O5 B3830040 4-hydroxy-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

4-hydroxy-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B3830040
M. Wt: 326.26 g/mol
InChI Key: MMSIMLIYFWOWPI-UHFFFAOYSA-N
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Description

4-hydroxy-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 5-nitro-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde. The reaction is carried out in a suitable solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro-oxides and other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

4-hydroxy-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-hydroxy-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-nitrobenzaldehyde: A related compound with similar structural features.

    4-hydroxybenzohydrazide: The precursor used in the synthesis of the target compound.

    5-nitro-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde: Another precursor used in the synthesis.

Uniqueness

4-hydroxy-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is unique due to its specific hydrazone linkage and the presence of both hydroxy and nitro functional groups

Properties

IUPAC Name

4-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O5/c20-10-4-1-8(2-5-10)14(21)18-17-13-11-7-9(19(23)24)3-6-12(11)16-15(13)22/h1-7,16,20,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSIMLIYFWOWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Reactant of Route 2
Reactant of Route 2
4-hydroxy-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Reactant of Route 3
Reactant of Route 3
4-hydroxy-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Reactant of Route 4
4-hydroxy-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Reactant of Route 5
4-hydroxy-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Reactant of Route 6
4-hydroxy-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

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